
6-Chlor-N,N-Dimethylpyridin-3-sulfonamid
Übersicht
Beschreibung
6-chloro-N,N-dimethylpyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C7H9ClN2O2S and a molecular weight of 220.68 .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide consists of a pyridine ring with a sulfonamide group at the 3rd position and a chlorine atom at the 6th position. The sulfonamide group is further substituted with two methyl groups .Physical and Chemical Properties Analysis
6-chloro-N,N-dimethylpyridine-3-sulfonamide is a solid at room temperature . It has a molecular weight of 220.68 .Wissenschaftliche Forschungsanwendungen
Synthese des antiviralen Wirkstoffs 7DMA
Die Verbindung spielt eine entscheidende Rolle bei der Synthese des antiviralen Wirkstoffs 7DMA. Ein wichtiges Nebenprodukt, das bei der Schlüssel-N-Glycosylierung von 6-Chlor-7-deaza-7-iodopurin mit perbenzoyliertem 2-Methylribose unter Vorbrüggen-Bedingungen gebildet wurde, wurde ebenfalls untersucht . Dieser Prozess ist wichtig für die Entwicklung antiviraler Therapien.
Untersuchung der Reaktionsbedingungen
Die Verbindung wird verwendet, um die Reaktionsbedingungen bei der Arbeit mit schwach reaktiven Nucleobasen in Gegenwart von Lewis-Säuren zu untersuchen . Diese Forschung kann dazu beitragen, die Reaktionsbedingungen für ähnliche chemische Prozesse zu überarbeiten.
Forschung zu aufkommenden Flaviviren
Das aus 6-Chlor-N,N-Dimethylpyridin-3-sulfonamid synthetisierte 7DMA wird in vitro auf seine Wirksamkeit gegen ein aufkommendes Flavivirus getestet . Dies kann zur Entwicklung neuer Behandlungen für durch Flaviviren verursachte Krankheiten beitragen.
Arzneimittel-Abgabesysteme
Die Verbindung wird auf ihre Wechselwirkung mit C60 und dotierten Fullerenen untersucht . Die Ergebnisse dieser Forschung können Aufschluss über die Verwendung von Fullerenkäfigen als potenzielle Kandidaten für den Transport von Medikamenten geben und zur Entwicklung effizienter Medikamentenabgabesysteme beitragen.
Untersuchung von Interaktionsmechanismen
Die Interaktionsmechanismen zwischen C60, Si- oder Al-dotiertem C60 und 6-Chlor-3-hydroxy-2-pyrazincarboxamid wurden mit Hilfe quantenmechanischer Berechnungen untersucht . Diese Forschung kann unser Verständnis der chemischen und elektronischen Eigenschaften dieser Verbindungen verbessern.
Entwicklung der Antikrebs- und antiviralen Chemotherapie
Nucleoside-Analoga, zu denen this compound gehört, bilden eine wertvolle chemische Klasse in den Bereichen der Antikrebs- und antiviralen Chemotherapie . Sie können RNA-abhängige RNA-Polymerasen (RdRp) angreifen und so die virale Replikation hemmen .
Safety and Hazards
The safety data sheet for a similar compound, 6-amino-N,N-dimethylpyridine-3-sulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, seek medical help .
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZTULWHDVRRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52480-31-6 | |
| Record name | 6-chloro-N,N-dimethylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)

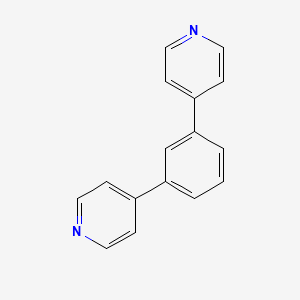

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)
![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)
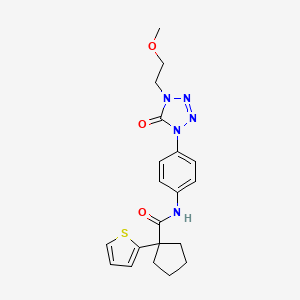
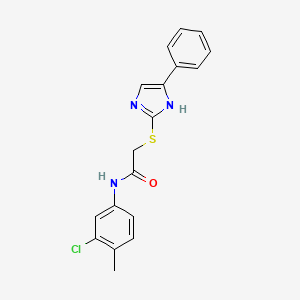
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
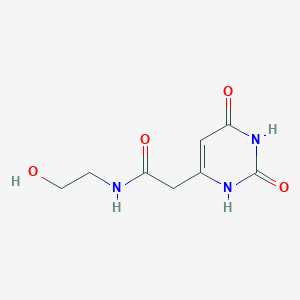
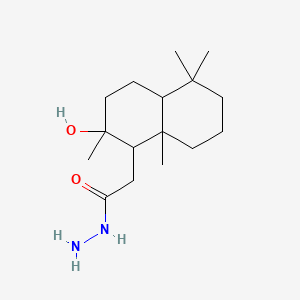
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)
![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)
